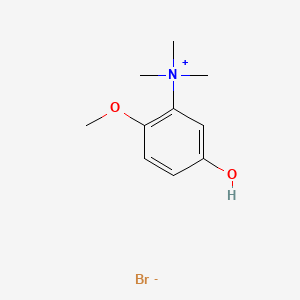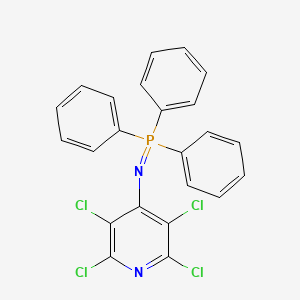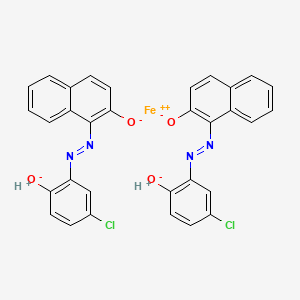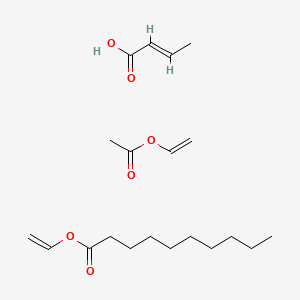
(E)-but-2-enoic acid;ethenyl acetate;ethenyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enoic acid, ethenyl acetate, and ethenyl decanoate are organic compounds with diverse applications in various fields. (E)-but-2-enoic acid, also known as crotonic acid, is a carboxylic acid with a trans double bond. Ethenyl acetate, commonly known as vinyl acetate, is an ester of acetic acid and vinyl alcohol. Ethenyl decanoate, also known as vinyl decanoate, is an ester formed from decanoic acid and vinyl alcohol. These compounds are used in the production of polymers, adhesives, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
-
(E)-but-2-enoic acid
Synthetic Route: (E)-but-2-enoic acid can be synthesized through the oxidation of crotonaldehyde using potassium permanganate or other oxidizing agents.
Reaction Conditions: The reaction typically occurs under acidic or basic conditions at elevated temperatures.
-
Ethenyl acetate
Synthetic Route: Ethenyl acetate is commonly synthesized via the reaction of acetylene with acetic acid in the presence of a zinc acetate catalyst supported on activated carbon.
Reaction Conditions: The reaction is carried out at temperatures between 170-230°C under normal pressure.
-
Ethenyl decanoate
Synthetic Route: Ethenyl decanoate can be synthesized through the esterification of decanoic acid with vinyl alcohol in the presence of a catalyst such as sulfuric acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate ester formation.
Industrial Production Methods
(E)-but-2-enoic acid: Industrial production involves the catalytic oxidation of crotonaldehyde.
Ethenyl acetate: Industrially produced via the acetylene method or the ethylene gas phase method using palladium catalysts.
Ethenyl decanoate: Produced through esterification processes in batch reactors with solid catalysts like Amberlyst 15.
化学反応の分析
Types of Reactions
-
(E)-but-2-enoic acid
Oxidation: Can be oxidized to form butanoic acid.
Reduction: Can be reduced to but-2-en-1-ol.
Substitution: Undergoes nucleophilic substitution reactions with halogens.
-
Ethenyl acetate
-
Ethenyl decanoate
Esterification: Reacts with alcohols to form different esters.
Hydrolysis: Hydrolyzed to decanoic acid and vinyl alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc acetate, palladium, sulfuric acid.
Major Products
(E)-but-2-enoic acid: Butanoic acid, but-2-en-1-ol.
Ethenyl acetate: Polyvinyl acetate, acetic acid.
Ethenyl decanoate: Decanoic acid, various esters.
科学的研究の応用
Chemistry
(E)-but-2-enoic acid: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Ethenyl acetate: Used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings.
Ethenyl decanoate: Used in the synthesis of specialty polymers and as a plasticizer.
Biology and Medicine
(E)-but-2-enoic acid: Studied for its potential antimicrobial properties.
Ethenyl acetate: Used in the formulation of medical adhesives and coatings for drug delivery systems.
Ethenyl decanoate: Investigated for its use in biodegradable polymers for medical applications.
Industry
(E)-but-2-enoic acid: Used in the manufacture of resins and plasticizers.
Ethenyl acetate: Widely used as a solvent in the production of paints, coatings, and adhesives.
Ethenyl decanoate: Used in the production of lubricants and surfactants.
作用機序
(E)-but-2-enoic acid
Mechanism: Acts as a carboxylic acid, participating in acid-base reactions and forming esters and amides.
Molecular Targets: Reacts with nucleophiles and electrophiles in organic synthesis.
Ethenyl acetate
Mechanism: Undergoes polymerization and hydrolysis reactions.
Molecular Targets: Vinyl group participates in radical polymerization, while the ester group undergoes hydrolysis.
Ethenyl decanoate
Mechanism: Esterification and hydrolysis reactions.
Molecular Targets: Ester group reacts with alcohols and water.
類似化合物との比較
Similar Compounds
(E)-but-2-enoic acid: Similar to butanoic acid, acrylic acid.
Ethenyl acetate: Similar to ethyl acetate, methyl acetate.
Ethenyl decanoate: Similar to ethyl decanoate, methyl decanoate.
Uniqueness
(E)-but-2-enoic acid: Unique due to its trans double bond, which imparts different reactivity compared to butanoic acid.
Ethenyl acetate: Unique due to its ability to undergo polymerization, forming polyvinyl acetate.
Ethenyl decanoate: Unique due to its long carbon chain, providing different physical properties compared to shorter esters.
特性
CAS番号 |
58748-38-2 |
|---|---|
分子式 |
C20H34O6 |
分子量 |
370.5 g/mol |
IUPAC名 |
(E)-but-2-enoic acid;ethenyl acetate;ethenyl decanoate |
InChI |
InChI=1S/C12H22O2.2C4H6O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2;1-3-6-4(2)5;1-2-3-4(5)6/h4H,2-3,5-11H2,1H3;3H,1H2,2H3;2-3H,1H3,(H,5,6)/b;;3-2+ |
InChIキー |
VAIIXUHTYBJVBX-CITOEQSFSA-N |
異性体SMILES |
CCCCCCCCCC(=O)OC=C.C/C=C/C(=O)O.CC(=O)OC=C |
正規SMILES |
CCCCCCCCCC(=O)OC=C.CC=CC(=O)O.CC(=O)OC=C |
関連するCAS |
58748-38-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


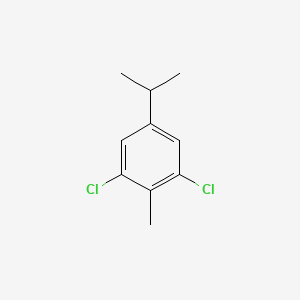
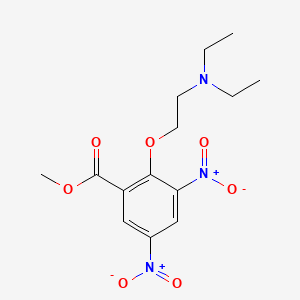
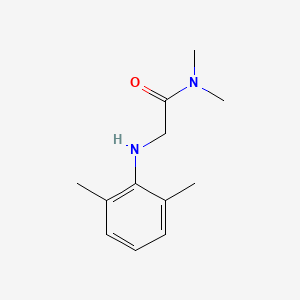

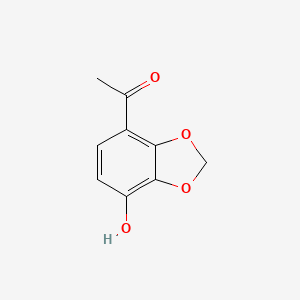

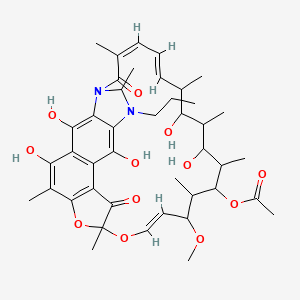
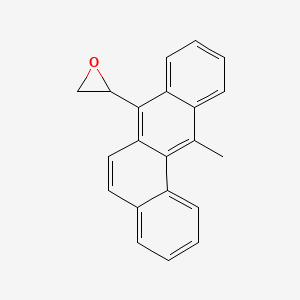
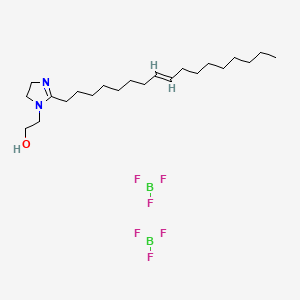
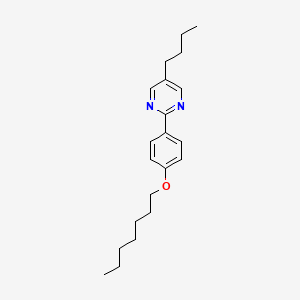
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
